dipentaerythritol hexa(3-mercaptopropionate)
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Overview
Description
dipentaerythritol hexa(3-mercaptopropionate) is a complex organic compound with significant potential in various scientific fields. This compound features multiple hydroxyl groups and a sulfanyl group, making it highly reactive and versatile for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxy-2,2-bis(hydroxymethyl)propane-1,3-diol with formaldehyde under basic conditions to form the intermediate compound. This intermediate is then reacted with 3-sulfanylpropanoic acid under controlled temperature and pH conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The sulfanyl group can be reduced to form thiol derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of thiols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a reagent for studying enzyme mechanisms and metabolic pathways. Its reactivity with various biomolecules makes it a useful tool in biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of hydroxyl and sulfanyl groups can enhance the bioactivity of pharmaceutical agents.
Industry
In industrial applications, this compound is used in the production of polymers and resins. Its reactivity with other monomers allows for the creation of materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The sulfanyl group can participate in redox reactions, modulating cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propanal
- 2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(methoxymethyl)propane-1,3-diol
Uniqueness
Compared to similar compounds, dipentaerythritol hexa(3-mercaptopropionate) possesses a unique combination of hydroxyl and sulfanyl groups. This combination enhances its reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;3-sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O7.6C3H6O2S/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16;6*4-3(5)1-2-6/h11-16H,1-8H2;6*6H,1-2H2,(H,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJNOXOOLJVFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)O.C(CS)C(=O)O.C(CS)C(=O)O.C(CS)C(=O)O.C(CS)C(=O)O.C(CS)C(=O)O.C(C(CO)(CO)COCC(CO)(CO)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O19S6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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